molecular formula C6H3BrFN3 B6599076 3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1784343-99-2

3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B6599076
CAS No.: 1784343-99-2
M. Wt: 216.01 g/mol
InChI Key: NDQMKHSJVZUJAD-UHFFFAOYSA-N
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Description

3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 3rd position and a fluorine atom at the 8th position on the triazolo[4,3-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .

Preparation Methods

The synthesis of 3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of hydrazine hydrate and ethanol under reflux conditions . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include hydrazine hydrate, ethanol, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine is primarily studied for its potential as a drug candidate due to its unique structural properties. The compound's ability to interact with specific biological targets makes it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. The incorporation of bromine and fluorine atoms enhances the biological activity against various pathogens. Studies have shown that modifications at these positions can lead to improved efficacy against resistant strains of bacteria and fungi.

Anticancer Properties

The compound is also being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. The specific mechanism involves the inhibition of certain kinases that are crucial for tumor development.

Biological Studies

The interactions of this compound with biological targets have been a focus of research:

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the context of enzymes involved in metabolic pathways. This property is significant for developing therapeutics aimed at metabolic disorders.

Receptor Modulation

Studies indicate that this compound can modulate receptor activity, which is critical for drug development targeting neurological conditions. Its ability to act as an agonist or antagonist at specific receptors provides a pathway for creating novel treatments.

Industrial Applications

Beyond medicinal uses, this compound serves as an intermediate in the synthesis of other heterocyclic compounds:

Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of various pharmaceuticals due to its reactivity and ability to form complex structures through substitution reactions.

Chemical Research

In chemical research, it serves as a building block for developing new materials and compounds with desired properties.

Mechanism of Action

The mechanism of action of 3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Biological Activity

3-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 3-position and a fluorine atom at the 8-position on the triazolo[4,3-a]pyridine ring, which significantly influences its pharmacological properties.

The molecular formula of this compound is C6H3BrFN3, with a molecular weight of approximately 220.01 g/mol. The presence of halogen substituents enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine and fluorine substituents can modulate the electronic properties of the compound, influencing its binding affinity and selectivity towards specific biological targets.

Anticancer Activity

Several studies have demonstrated the potential anticancer effects of this compound. For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In vitro assays revealed IC50 values in the low micromolar range against human breast (MCF-7) and colon cancer cell lines (HCT-116) .
  • Mechanism : The anticancer mechanism may involve the induction of apoptosis through the activation of caspase pathways. Notably, fluorinated compounds often demonstrate enhanced potency against resistant cancer cell lines due to improved cellular uptake and metabolic stability .

Antiviral Activity

Research indicates that this compound may also possess antiviral properties:

  • Inhibition of Viral Replication : Preliminary studies suggest that it inhibits replication in viruses such as H5N1 and SARS-CoV-2. The presence of fluorine enhances the binding affinity to viral proteins .

Comparative Analysis with Similar Compounds

A comparison with other triazolopyridine derivatives reveals that this compound has unique characteristics:

CompoundAnticancer Activity (IC50)Antiviral ActivityKey Features
This compoundLow µM rangeYesBromine and fluorine substituents
Pyrazolo[3,4-b]pyridine DerivativesVariesLimitedDifferent substitution patterns
1,2,3-Triazolo[4,5-b]pyridineModerateNoLacks halogen substitutions

Study on Anticancer Activity

In a recent study evaluating the anticancer potential of various triazolopyridines, this compound was found to outperform many analogs in inhibiting cell proliferation in MCF-7 cells. The study highlighted its ability to induce apoptosis through caspase activation .

Study on Antiviral Efficacy

Another investigation focused on the antiviral properties against SARS-CoV-2 demonstrated that this compound inhibited viral entry into host cells more effectively than non-fluorinated counterparts. The study emphasized the role of fluorine in enhancing membrane permeability .

Properties

IUPAC Name

3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-6-10-9-5-4(8)2-1-3-11(5)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQMKHSJVZUJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Br)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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